BenchChemオンラインストアへようこそ!

7,8-Dihydroxy-7,8-dihydrovitamin d3

vitamin D synthesis structural identity procurement specification

This synthetic secosteroid features a unique 7,8-vicinal diol handle that enables stereospecific reductive elimination to regenerate the Δ7,8 double bond of native vitamin D3—a transformation inaccessible with common metabolites like calcitriol. It serves as a key intermediate in the patented high-yield synthesis of vitamin D3 and its 1α-hydroxylated forms (U.S. Patent 5,225,579). Procurement with authenticated stereochemistry and ≥95% HPLC purity ensures reproducible results for process R&D and SAR studies.

Molecular Formula C27H46O3
Molecular Weight 418.7 g/mol
CAS No. 84927-66-2
Cat. No. B1436362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroxy-7,8-dihydrovitamin d3
CAS84927-66-2
Molecular FormulaC27H46O3
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O)O)O)C
InChIInChI=1S/C27H46O3/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24,30)25(29)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28-30H,3,6-16H2,1-2,4-5H3/b21-17-/t20-,22+,23-,24?,25?,26-,27?/m1/s1
InChIKeyYIMMFXZWTYGKLW-AGAWYEFXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydroxy-7,8-dihydrovitamin D3 (CAS 84927-66-2): Procurement-Relevant Identity and Class Position


7,8-Dihydroxy-7,8-dihydrovitamin D3 (CAS 84927-66-2, MFCD31567292) is a synthetic, dihydroxylated secosteroid within the vitamin D3 family, characterized by hydroxyl groups at the 7β and 8β positions of the cis-fused 7,8-dihydro ring system [1]. With a molecular formula of C27H46O3 and a molecular weight of 418.65 g/mol, it is primarily utilized as a high-purity intermediate in the stereoselective synthesis of vitamin D3, activated vitamin D3 metabolites, and their structural analogs via reductive elimination chemistry [2][1]. Suppliers typically offer this compound at ≥95% purity for research and development applications, with pricing available in multi-milligram to gram scale quantities [1].

Why Generic Vitamin D3 Metabolites Cannot Substitute for 7,8-Dihydroxy-7,8-dihydrovitamin D3 in Synthesis


The 7,8-vicinal diol functionality in 7,8-dihydroxy-7,8-dihydrovitamin D3 serves as an essential handle for stereospecific reductive elimination to regenerate the Δ7,8 double bond of native vitamin D3 [1]. Common vitamin D3 metabolites—such as 25-hydroxyvitamin D3 (calcidiol), 1α,25-dihydroxyvitamin D3 (calcitriol), or 24,25-dihydroxyvitamin D3—lack this 7,8-diol motif and therefore cannot participate in the same elimination pathway, rendering them functionally inert for this synthetic strategy [1]. Equally, the D2-analog (7,8-dihydroxy-7,8-dihydrovitamin D2) possesses a distinct C24-methyl side chain geometry (C28H46O3, mp 177–178 °C, [α]D18 +97.4°) that diverges from the D3 side chain, making it unsuitable when a D3-specific product is required [2]. Substitution without explicit structural verification would compromise both reaction yield and product identity.

Quantitative Differentiation Evidence for 7,8-Dihydroxy-7,8-dihydrovitamin D3 Relative to Structural Analogs


Differential Molecular Identity: 7,8-Dihydroxy-7,8-dihydrovitamin D3 vs. Its D2 Analog

The molecular formula of 7,8-dihydroxy-7,8-dihydrovitamin D3 is C27H46O3 (MW 418.65), whereas the corresponding D2 analog (7,8-dihydroxy-7,8-dihydrovitamin D2) is C28H46O3 (MW 430.66), reflecting the additional C24-methyl group on the side chain [1][2]. This structural divergence is confirmed by distinct physical properties: the D2 analog exhibits a melting point of 177–178 °C and a specific optical rotation [α]D18 of +97.4° (c 1, methanol), while the D3 compound is characterized by its unique InChI and SMILES identifiers [2][1].

vitamin D synthesis structural identity procurement specification

Synthetic Utility: 7,8-Dihydroxy-7,8-dihydrovitamin D3 as a Direct Precursor for Vitamin D3 via Reductive Elimination

Patent US5225579 describes a method wherein 7,8-dihydroxy-7,8-dihydrovitamin D3 is subjected to reductive elimination via a cyclic orthoester or thiocarbonate to yield vitamin D3 in high stereochemical purity [1]. Unlike alternative routes that proceed through 5,6-cis-vitamin D3 or 1α-hydroxy derivatives—which often require photochemical isomerization or multi-step protection/deprotection sequences resulting in lower overall yields—the 7,8-diol route is characterized as a simplified, high-yield industrial process [1]. The patent explicitly states that the method provides vitamin D3 at a high yield, contrasting with prior art methods suffering from low oxidation-stage yields or problematic by-product formation [1].

vitamin D synthesis reductive elimination yield improvement

Purity and Batch Specification: Vendor-Guaranteed ≥95% Purity for Reproducible Research

Reputable vendors list 7,8-dihydroxy-7,8-dihydrovitamin D3 with a minimum purity of 95% (HPLC), and offer batch-specific certificates of analysis (COA) upon request . This defined purity threshold supports reproducible experimental outcomes, particularly in synthetic applications where side reactions from unknown impurities could compromise yield or stereochemistry .

quality specification purity research chemical

Stereochemical Fidelity: Defined InChI and SMILES for Computational and Analytical Workflows

The compound is fully characterized by a unique InChI string (1S/C27H46O3/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24,30)25(29)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28-30H,3,6-16H2,1-2,4-5H3/b21-17-/t20-,22+,23-,24?,25?,26-,27?/m1/s1) and a corresponding SMILES string, which precisely define the stereochemical configuration at key centers (C20-S, C22-R, C23-S, and C26-S) [1]. This level of stereochemical annotation surpasses that of many generic vitamin D metabolites, where stereochemistry is often assumed rather than explicitly validated. When integrated into computational docking, molecular dynamics, or analytical reference workflows, this defined three-dimensional structure ensures consistent and interpretable results [1].

stereochemistry InChI structure-based procurement

Differentiation from Naturally Occurring Vitamin D3 Metabolites: Absence of 1α- or 25-Hydroxyl Groups

Unlike the hormonally active 1α,25-dihydroxyvitamin D3 (calcitriol) or the major circulating 25-hydroxyvitamin D3 (calcidiol), 7,8-dihydroxy-7,8-dihydrovitamin D3 carries hydroxyl groups at positions 7 and 8 rather than the classical 1α or 25 positions [1]. This distinct hydroxylation pattern fundamentally alters its biological activity profile: the compound serves as a synthetic intermediate rather than a potent VDR agonist, making it valuable when VDR activation is undesired or when a non-hormonal vitamin D scaffold is needed for further derivatization [1]. While direct VDR binding affinity data for this specific compound are absent from the peer-reviewed literature, its structural divergence from calcitriol is unambiguous based on the substitution pattern alone [1].

metabolite specificity VDR binding structural selectivity

Procurement-Driven Application Scenarios for 7,8-Dihydroxy-7,8-dihydrovitamin D3


Stereoselective Synthesis of Vitamin D3 and Active Vitamin D3 Analogs

The primary industrial scenario is the use of 7,8-dihydroxy-7,8-dihydrovitamin D3 as a key intermediate in the reductive elimination pathway to produce vitamin D3 (cholecalciferol) and its 1α-hydroxylated active forms, as described in U.S. Patent 5,225,579 [1]. Procurement of the compound with authenticated stereochemistry enables synthetic chemists to access the patented high-yield route, bypassing lower-efficiency photochemical or multi-step hydroxylation methods.

Development of Novel Vitamin D Receptor Ligands with Altered Pharmacophores

Because the 7,8-diol lacks the classical 1α- and 25-hydroxyl groups required for potent VDR activation, it serves as a neutral scaffold for the design of biased or partial VDR ligands [1]. Researchers can selectively introduce functional groups at other positions while retaining the 7,8-dihydro protection, enabling systematic structure-activity relationship (SAR) studies without background hormonal activity.

Analytical Reference Standard for Vitamin D Metabolite Profiling

With a defined InChI, SMILES, and high chromatographic purity (≥95%), the compound can be used as a retention-time marker or mass-spectrometry standard in LC-MS/MS methods aimed at profiling vitamin D3 metabolic pathways [2][1]. Its unique hydroxylation pattern provides a distinctive fragmentation signature, reducing the risk of misidentification in complex biological matrices.

Process Chemistry Optimization and Scale-Up Studies

The compound is available in quantities ranging from 50 mg to gram scale through commercial suppliers, with batch-specific COA documentation . This supports process R&D teams in optimizing the reductive elimination step toward manufacturing-scale production of vitamin D3, where consistent intermediate quality directly impacts overall campaign yield.

Quote Request

Request a Quote for 7,8-Dihydroxy-7,8-dihydrovitamin d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.